molecular formula C20H26F3N3O2 B2943859 3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2320582-53-2

3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2943859
CAS No.: 2320582-53-2
M. Wt: 397.442
InChI Key: HTHYZVWTAWSUFL-UHFFFAOYSA-N
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Description

3-[8-(Oxan-4-yl)-8-azabicyclo[321]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . The reaction conditions usually involve the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity and function. This interaction can modulate various biological processes, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-1-[4-(trifluoromethyl)phenyl]urea stands out due to its unique combination of the oxan-4-yl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N3O2/c21-20(22,23)13-1-3-14(4-2-13)24-19(27)25-15-11-17-5-6-18(12-15)26(17)16-7-9-28-10-8-16/h1-4,15-18H,5-12H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHYZVWTAWSUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3CCOCC3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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